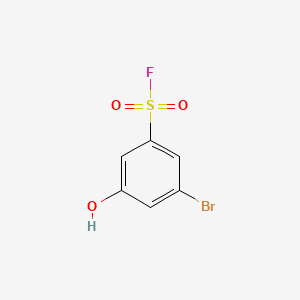
3-Bromo-5-hydroxybenzene-1-sulfonylfluoride
Description
3-Bromo-5-hydroxybenzene-1-sulfonylfluoride is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 3), a hydroxyl group (position 5), and a sulfonylfluoride group (position 1). This trifunctional molecule combines electron-withdrawing (bromine, sulfonylfluoride) and electron-donating (hydroxyl) groups, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its reactivity is influenced by the interplay of these substituents, particularly the sulfonylfluoride group, which is known for its utility in click chemistry and covalent binding applications.
Properties
Molecular Formula |
C6H4BrFO3S |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
3-bromo-5-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4BrFO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H |
InChI Key |
WLMNNUKJISLSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-hydroxybenzene-1-sulfonylfluoride typically involves the bromination of 5-hydroxybenzene-1-sulfonylfluoride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process may involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to control reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-hydroxybenzene-1-sulfonylfluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonyl fluoride group can be reduced to sulfonamide or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include sulfonamides or other reduced derivatives.
Scientific Research Applications
3-Bromo-5-hydroxybenzene-1-sulfonylfluoride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxybenzene-1-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in proteins or enzymes, leading to covalent modification and inhibition of their activity. This mechanism is utilized in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Sulfonylfluoride Derivatives
The sulfonylfluoride moiety is a critical functional group in this compound. Structurally related sulfonyl derivatives include:
Key Findings :
Brominated Aromatic Compounds
Bromine substitution at position 3 is shared with several analogs:
Key Findings :
- The hydroxyl group in 3-Bromo-2-fluoro-5-hydroxypyridine () enhances solubility but reduces thermal stability compared to the target compound’s sulfonylfluoride group .
- The benzoyl chloride derivative () is more reactive in acylations but lacks the sulfonylfluoride’s stability in aqueous conditions .
Hydroxyl-Containing Analogs
Hydroxyl groups at position 5 are observed in other brominated systems:
Key Findings :
- Fluorine substitution adjacent to hydroxyl (as in 2-fluoro-5-hydroxybenzotrifluoride, ) increases acidity (pKa ~8.5) compared to the target compound’s hydroxyl group (estimated pKa ~10) .
- The absence of sulfonylfluoride in these analogs limits their utility in protease inhibition or bioconjugation applications.
Biological Activity
Overview
3-Bromo-5-hydroxybenzene-1-sulfonylfluoride is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. This article reviews available literature on its mechanisms of action, biological effects, and applications in medicinal chemistry.
- Molecular Formula : C₆H₆BrFNO₂S
- Molecular Weight : 232.09 g/mol
- IUPAC Name : 3-bromo-5-hydroxybenzenesulfonyl fluoride
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins through the sulfonyl fluoride group. This mechanism is similar to other aromatic sulfonyl fluorides, which have been shown to modify proteins involved in various pathways, including those related to amyloid fibril formation and enzyme inhibition.
Key Mechanisms:
- Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic sites on proteins, leading to irreversible inhibition or modification.
- Stabilization of Protein Conformation : By binding to transthyretin (TTR), it stabilizes the protein structure, preventing the formation of amyloid fibrils associated with diseases such as familial amyloid polyneuropathy .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
- Transthyretin Stabilization :
- Fluorescent Imaging Applications :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


